2-Amino-n-(2,4-dimethoxyphenyl)benzamide

Description

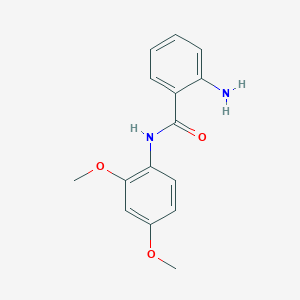

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSQRQNCHSXYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358583 | |

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93988-27-3 | |

| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for 2 Amino N 2,4 Dimethoxyphenyl Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Analysis

The ¹H NMR spectrum of 2-Amino-N-(2,4-dimethoxyphenyl)benzamide is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons.

Amine and Amide Protons (NH₂ and NH): The two protons of the primary aromatic amine (C2-NH₂) would likely appear as a broad singlet. The single proton of the secondary amide linkage (-C(O)NH-) is also expected to be a singlet, typically observed further downfield due to the deshielding effect of the adjacent carbonyl group. For example, in various N-aryl benzamides, the amide proton signal appears as a singlet around δ 10.0-10.5 ppm. rsc.org

2-Aminobenzoyl Moiety: The four aromatic protons of this ring system will exhibit characteristic splitting patterns. Based on data for 2-aminobenzamide (B116534), these protons typically resonate in the δ 6.5-7.5 ppm region. nih.gov The proton ortho to the carbonyl group is expected to be the most deshielded.

2,4-Dimethoxyphenyl Moiety: This ring system has three aromatic protons. Their chemical shifts and multiplicities will be influenced by the positions of the two methoxy (B1213986) groups and the amide nitrogen. Data from 2,4-dimethoxyaniline (B45885) can be used as a reference for this part of the structure. nih.gov

Methoxy Protons (OCH₃): The two methoxy groups are in different environments (C2' and C4'). They are expected to appear as two distinct singlets, each integrating to three protons, likely in the δ 3.7-3.9 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | Amide NH | ~10.0 | Singlet | | Aromatic CH (Benzoyl) | 6.5 - 7.8 | Multiplets | | Aromatic CH (Dimethoxyphenyl) | 6.4 - 8.0 | Multiplets | | Amine NH₂ | Broad Singlet | | Methoxy OCH₃ (x2) | 3.7 - 3.9 | Singlet (x2) |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, typically around δ 165-172 ppm. For instance, the carbonyl carbon in N-(o-tolyl)benzamide appears at δ 165.8 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons (six in each ring) will produce a series of signals in the δ 100-160 ppm range. The carbons directly attached to electronegative atoms (oxygen, nitrogen) will be the most deshielded. For 2,4-dimethoxyaniline, aromatic carbon signals are observed between approximately δ 98 ppm and δ 155 ppm. spectrabase.com Similarly, carbons in 2-aminobenzamide resonate within this aromatic region. nih.gov

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to appear as sharp signals in the upfield region of the aromatic signals, typically around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 165 - 172 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H & C-C | 100 - 135 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound (C₁₅H₁₆N₂O₃), the exact mass is 272.1161 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 272.

Common fragmentation patterns for benzamides involve the cleavage of the amide bond. Expected fragments would include ions corresponding to the 2-aminobenzoyl cation (m/z 120) and the 2,4-dimethoxyphenylaminyl radical cation or related fragments. nih.gov The fragmentation of 2-aminobenzamide, for instance, shows a prominent peak at m/z 119/120 and another at m/z 92. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Structure | Predicted m/z |

|---|---|

| [C₁₅H₁₆N₂O₃]⁺ (Molecular Ion) | 272 |

| [H₂N-C₆H₄-CO]⁺ (2-Aminobenzoyl cation) | 120 |

| [(CH₃O)₂-C₆H₃-NH]⁺ | 153 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

N-H Stretching: Two distinct N-H stretching bands are expected. The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amide (-NH-) will show a single, sharp band around 3300 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is a key diagnostic peak for amides, typically appearing in the range of 1630-1680 cm⁻¹. In N-(diisopropylphosphanyl)benzamide, this peak is observed at 1651 cm⁻¹. mdpi.com

N-H Bending (Amide II): This vibration, coupled with C-N stretching, appears around 1510-1570 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkages of the methoxy groups will produce strong, characteristic bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1400-1600 cm⁻¹ region. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Secondary Amide (NH) | Stretch | ~3300 |

| Carbonyl (C=O) | Amide I Stretch | 1630 - 1680 |

| Amide (N-H) | Amide II Bend | 1510 - 1570 |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups. The spectrum is a plot of absorbance versus wavelength. The molecule this compound contains extensive conjugation involving two aromatic rings, an amino group, a carbonyl group, and methoxy groups, which act as auxochromes.

These features are expected to result in strong absorptions in the UV region. The spectrum is likely to show multiple absorption bands corresponding to π → π* transitions of the aromatic systems and n → π* transitions of the carbonyl and amino groups. For comparison, 2-aminobenzamide exhibits absorption maxima (λ_max) at approximately 250 nm and 335 nm in alcohol. nih.gov The presence of the additional substituted aromatic ring is expected to cause a bathochromic (red) shift to longer wavelengths and potentially increase the molar absorptivity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~250 - 280 |

Elemental Analysis (Microanalysis for C, H, N)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, the molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol .

The theoretical percentages are calculated from the molecular formula. The experimental values obtained from the analysis of a pure sample should agree closely with these theoretical values, typically within ±0.4%. This comparison serves as a crucial check of purity and composition. For example, elemental analysis for a similar compound, N-[(4-Sulfamoyl-phenylamino)-methyl]-benzamide, showed experimental values that were very close to the calculated percentages. nih.gov

Table 6: Elemental Analysis Data for C₁₅H₁₆N₂O₃

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 66.16 |

| Hydrogen (H) | 5.92 |

Structure Activity Relationship Sar Studies of 2 Amino N 2,4 Dimethoxyphenyl Benzamide and Its Derivatives

Impact of Methoxy (B1213986) Group Positions and Substitutions on Biological Activity

The presence, number, and position of methoxy (-OCH₃) groups on the aromatic rings of benzamide (B126) derivatives are critical determinants of their biological activity. These groups can influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. nih.govnih.gov In the parent compound, 2-Amino-N-(2,4-dimethoxyphenyl)benzamide, the N-phenyl ring is substituted with two methoxy groups at the 2- and 4-positions.

Research on various benzamide and carboxamide derivatives has consistently shown that methoxy and hydroxy substituents significantly enhance antioxidant activity, as they can donate electrons or hydrogen atoms to stabilize free radicals. nih.gov The specific positioning of these groups is crucial. For instance, studies on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide have been conducted to create quantitative structure-activity relationship (QSAR) models for chitin synthesis inhibition. nih.gov

The role of the methoxy group extends beyond modulating electronic properties; it also impacts molecular conformation and interactions with protein targets. X-ray crystallography and medicinal chemistry studies have analyzed the precise role of the methoxy group in over 230 approved small-molecule drugs, revealing its ability to influence ligand-target binding and metabolic parameters. nih.gov In some contexts, a strongly electron-donating group like a para-substituted methoxy group has been found to detract from activity, highlighting the nuanced and target-dependent nature of its effects. nih.gov

Table 1: Influence of Methoxy Group Substitution on Biological Activity | Compound Class | Substitution Pattern | Observed Effect on Activity | Reference | | :--- | :--- | :--- | :--- | | Benzimidazole-Carboxamides | Multiple methoxy/hydroxy groups | Enhanced antioxidant and antibacterial activity. nih.gov | | Phenylisoxazol-Benzamides | 2,6-dimethoxybenzoyl moiety | Inhibition of chitin synthesis. nih.gov | | N-phenylcarbonylamino-tetrahydropyridines | Para-substituted methoxy group | Detracted from anti-inflammatory activity. nih.gov |

Influence of Amino Group Substitutions and Ortho-Amino Effect

The "ortho-amino effect" often involves intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the amide linker. This interaction can rigidify the molecule's conformation, which may be favorable for binding to specific biological targets. Studies on N-substituted aminobenzamide derivatives have shown that substitutions on the amino group can modulate activity; for example, a series of derivatives were synthesized to act as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov

The reactivity of the ortho-amino group is also central to the synthesis of various heterocyclic compounds, such as quinazolinones, which possess a broad spectrum of biological activities. researchgate.netacs.org Furthermore, spectroscopic analysis of nitro-N-phenylbenzamides versus their amino-N-phenylbenzamide counterparts reveals a notable upfield shift of the amide proton signal in the ¹H NMR spectrum. This is attributed to the shielding effect of the electron-donating amino group compared to the electron-withdrawing nitro group, demonstrating its influence on the electronic environment of the molecule. nih.gov

Table 2: Effect of Amino Group Substitution on Derivative Properties | Derivative Type | Substitution on Amino Group | Key Finding | Reference | | :--- | :--- | :--- | :--- | | N-substituted aminobenzamides | Various substitutions | Modulated DPP-IV enzyme inhibition. nih.gov | | Amino-N-phenylbenzamides | -NH₂ vs. -NO₂ precursor | Shielding effect observed in NMR due to electron-donating nature. nih.gov | | 2-Aminobenzamide (B116534) | Utilized in synthesis | Key precursor for biologically active quinazolinones. researchgate.netacs.org |

Effects of Halogenation on Biological Activity and Stability

The introduction of halogen atoms (F, Cl, Br, I) onto the 2-aminobenzamide scaffold is a common medicinal chemistry strategy to modulate biological activity, metabolic stability, and lipophilicity. Halogens are highly electronegative, and the resulting carbon-halogen bonds can impart significant chemical and thermal stability to a molecule. researchgate.net

Halogenation can enhance the antimicrobial and antibiofilm properties of molecular scaffolds. nih.gov For example, a series of halogenated derivatives of the antimicrobial peptide Jelleine-I showed a 1- to 8-fold enhancement in antimicrobial activity and a 10- to 100-fold improvement in proteolytic stability. nih.gov In the context of 2-aminobenzamide, halogenation can be directed at various positions on the aromatic rings. The synthesis of mono- and di-halogenated N-unsubstituted 2-aminobenzamides has been achieved, and their structures have been confirmed using spectroscopic and X-ray crystallographic techniques. researchgate.net

The specific halogen used and its position are critical. Studies on antimicrobial peptides found that chloro-, bromo-, and iodo-derivatives exhibited better antimicrobial and antibiofilm activity than the fluoro-derivative. nih.gov Furthermore, halogenation can influence ligand-receptor interactions through steric effects and the ability to act as an electron donor in hydrogen bonds. nih.gov This strategic placement of halogens can improve binding affinity and protect the molecule from proteolytic degradation. nih.gov

Table 3: Summary of Halogenation Effects on Biological Molecules | Molecule Type | Halogenation | Outcome | Reference | | :--- | :--- | :--- | :--- | | Antimicrobial Peptides | Chlorination, Bromination, Iodination | Enhanced antimicrobial activity and proteolytic stability. nih.gov | | General Scaffolds | Introduction of C-X bonds | Increased chemical stability and lipophilicity. researchgate.net | | Peptides | Fluorination | Can improve thermal and proteolytic stability. nih.gov |

Side-Chain Engineering and Lipophilicity Modulation

Studies have shown that introducing lipophilic side chains can be a key strategy for improving the biological activity of various compounds. researcher.life For instance, new 2-aminobenzamide derivatives bearing benzothiazole (B30560) and phenylamine moieties have been designed and synthesized to explore their cytotoxic activities against tumor cell lines. researchgate.net In such cases, the added moieties act as engineered side chains intended to form specific interactions with the target.

The relationship between lipophilicity and activity is complex. In one study on anti-inflammatory agents, experimental log P values (a measure of lipophilicity) did not appear to directly influence potency, as compounds with differing lipid solubilities were found to be equally active. nih.gov However, SAR analyses of other compound series, such as benzylideneacetophenones, have revealed that the presence of electron-donating groups, which can affect lipophilicity and electronic character, on both aromatic rings tends to enhance anti-inflammatory and antioxidant activity. nih.gov

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of 2-aminobenzamide derivatives involves studying the spatial arrangement of their atoms and the flexibility around their rotatable bonds, particularly the amide bond and the bonds connecting the aromatic rings.

Molecular modeling and X-ray crystallography are powerful tools for this analysis. Studies on a series of N-phenylbenzamide anticonvulsants revealed that the most active compounds adopt a consistent conformation where the methyl-substituted phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. nih.gov This specific conformation facilitates the formation of crucial intermolecular hydrogen bonds with the target receptor. nih.gov

The inherent flexibility of the N-phenylbenzamide group allows it to adopt various conformations, which can sometimes lead to polymorphism, where a compound exists in multiple crystalline forms. researchgate.net The conformation is often stabilized by a network of weak forces, including C-H···O and π···π stacking interactions, in addition to stronger N-H···O hydrogen bonds. researchgate.net Computational and biophysical studies on related aromatic scaffolds are used to decipher the conformational landscape and predict the most stable conformers, providing a rational basis for designing molecules with optimized, pre-organized architectures for potent biological activity. nih.gov

Advanced Analytical and Separation Methodologies in 2 Aminobenzamide Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it indispensable in the analysis of 2-aminobenzamide (B116534) derivatives.

Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like 2-Amino-n-(2,4-dimethoxyphenyl)benzamide. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. For this compound, the aromatic rings and methoxy (B1213986) groups contribute to its hydrophobicity, allowing for good retention and separation from more polar impurities or starting materials.

While specific application notes for this compound are not prevalent in published literature, the methodology can be inferred from the analysis of structurally similar compounds. For instance, a method for a related compound, N-(4-amino-2,5-diethoxyphenyl)benzamide, utilizes a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid. sielc.com A similar system would be effective for the target compound.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Benzamide (B126) Derivative This data is based on methods for structurally similar compounds and serves as a representative example.

| Parameter | Value |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. sielc.com The application of UPLC is particularly advantageous for high-throughput screening or when analyzing complex mixtures containing multiple closely related impurities. A typical HPLC method of 10-20 minutes can often be transferred to a UPLC system and completed in 1-3 minutes without sacrificing resolution. For this compound, this would allow for rapid purity checks during synthesis and process optimization.

When it is necessary to isolate and purify a specific compound or an impurity for further structural analysis (e.g., by NMR or MS), preparative HPLC is employed. This technique uses larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as analytical HPLC, and methods are often scaled up directly from analytical RP-HPLC conditions. sielc.com This is crucial for obtaining pure reference standards of this compound and for isolating any process-related impurities or degradation products for toxicological assessment.

Mass Spectrometry (MS) Coupling with Chromatography

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the sensitive and specific detection of MS. As the separated components elute from the chromatography column, they are ionized (e.g., by Electrospray Ionization, ESI) and introduced into the mass spectrometer.

For this compound (Molecular Weight: 272.3 g/mol ), LC-MS would be used to:

Confirm Identity: By detecting the protonated molecule [M+H]⁺ at m/z 273.3.

Identify Impurities: By detecting ions corresponding to the mass of potential impurities.

Structural Elucidation: By using tandem mass spectrometry (MS/MS), where the parent ion (m/z 273.3) is fragmented to produce a characteristic pattern of daughter ions, providing structural information.

This technique is invaluable for identifying unknown peaks in a chromatogram and for providing an orthogonal detection method to UV absorbance, enhancing confidence in analytical results.

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion Detected | Calculated m/z |

| Positive ESI | [M+H]⁺ | 273.12 |

| Positive ESI | [M+Na]⁺ | 295.10 |

| Negative ESI | [M-H]⁻ | 271.11 |

Crystallography and X-ray Diffraction (for structural insights and hydrogen bonding analysis)

Furthermore, X-ray crystallography provides critical insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules pack in a crystal lattice. nih.gov The amine and amide groups in this compound are capable of forming hydrogen bonds, which would be clearly identified and characterized by this method.

While the specific crystal structure of this compound is not publicly available, data from the closely related compound 2-amino-N-(pyridin-2-yl)benzamide can illustrate the type of information obtained. researchgate.net In its crystal structure, an intramolecular N—H⋯O hydrogen bond is observed, and intermolecular hydrogen bonds link the molecules into sheets. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related 2-Aminobenzamide Derivative This data is for 2-amino-N-(pyridin-2-yl)benzamide and is presented as an example of the structural insights gained from X-ray diffraction. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.323 |

| b (Å) | 19.530 |

| c (Å) | 10.302 |

| β (°) | 100.965 |

| Volume (ų) | 1051.4 |

| Key Hydrogen Bond | Intramolecular N—H···O |

This level of detailed structural analysis is fundamental for understanding the compound's solid-state properties and for computational modeling studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.